tert-butylN-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate: is a chemical compound with the following IUPAC name: tert-butyl (1r,3r)-3-(N-benzylsulfamoyl)cyclobutylcarbamate. Its chemical formula is C₁₆H₂₄N₂O₄S, and its molecular weight is 340.44 g/mol . This compound belongs to the class of carbamates and contains a cyclobutyl ring.
Preparation Methods
Synthetic Routes:: The synthetic route to prepare tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate involves the reaction of tert-butyl isocyanate with (1r,3r)-3-(benzylsulfamoyl)cyclobutanol. The reaction proceeds through carbamate formation, resulting in the desired compound .
Reaction Conditions::- Reactants: tert-butyl isocyanate, (1r,3r)-3-(benzylsulfamoyl)cyclobutanol
- Solvent: Organic solvent (e.g., dichloromethane, toluene)
- Temperature: Room temperature or slightly elevated
- Catalyst: None required
Industrial Production Methods:: While specific industrial production methods are not widely documented, the compound can be synthesized on a laboratory scale using the above-described synthetic route.
Chemical Reactions Analysis
Reactions::
Carbamate Formation: The key reaction involves the nucleophilic attack of the isocyanate group of tert-butyl isocyanate on the alcohol functionality of (1r,3r)-3-(benzylsulfamoyl)cyclobutanol.
Hydrolysis: Under acidic or basic conditions, tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
Isocyanate: tert-butyl isocyanate
Alcohol: (1r,3r)-3-(benzylsulfamoyl)cyclobutanol
Hydrolysis Conditions: Acidic (HCl, H₂SO₄) or basic (NaOH, KOH)
Major Products:: The major product is tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate itself.
Scientific Research Applications
Medicinal Chemistry: This compound may serve as a potential drug candidate due to its unique structure and potential biological activity.
Chemical Biology: Researchers can explore its interactions with enzymes, receptors, and other biomolecules.
Industry: It may find applications in the synthesis of other compounds or as a building block for more complex molecules.
Mechanism of Action
The exact mechanism of action for tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate remains to be fully elucidated. its sulfamoyl group suggests potential interactions with enzymes or receptors.
Comparison with Similar Compounds
While specific similar compounds are not mentioned in the literature, further research can explore related structures and highlight the uniqueness of tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate.
Properties
Molecular Formula |
C16H24N2O4S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
tert-butyl N-[3-(benzylsulfamoyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C16H24N2O4S/c1-16(2,3)22-15(19)18-13-9-14(10-13)23(20,21)17-11-12-7-5-4-6-8-12/h4-8,13-14,17H,9-11H2,1-3H3,(H,18,19) |
InChI Key |
QSSRDDFGANGCTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)S(=O)(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.